BMS641
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BMS641 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the naphthalene core, introduction of the phenyl group, and the final coupling to form the benzoic acid derivative. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and organic solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
BMS641 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield benzoic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
BMS641 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study retinoic acid receptor beta (RARβ) signaling pathways.
Biology: Investigated for its role in cellular differentiation and maturation, particularly in neuronal cells.
Medicine: Explored for potential therapeutic applications in neurodegenerative diseases and cancer.
Industry: Utilized in the development of new drugs targeting retinoic acid receptors
Mechanism of Action
BMS641 exerts its effects by selectively binding to and activating the retinoic acid receptor beta (RARβ). This activation leads to the transcription of target genes involved in cellular differentiation and maturation. The compound also synergistically activates RARgamma, further enhancing its effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
BMS493: An inverse agonist of the pan-retinoic acid receptor.
Talarozole: An oral systemic all-trans retinoic acid metabolism blocking agent.
Magnolol: A dual agonist of retinoid X receptor alpha and peroxisome proliferator-activated receptor gamma.
Tarenflurbil: A non-cyclooxygenase inhibiting R-enantiomer of the non-steroidal anti-inflammatory drug flurbiprofen.
Uniqueness of BMS641
This compound is unique due to its high selectivity and potency for RARβ. It has a higher affinity for RARβ compared to other retinoic acid receptors, making it a valuable tool for studying RARβ-specific signaling pathways. Additionally, its ability to synergistically activate RARgamma sets it apart from other similar compounds .
Biological Activity
BMS641 is a synthetic retinoid that has garnered attention for its selective activation of the retinoic acid receptor beta (RARβ). This compound is part of a broader class of retinoids known for their roles in cellular differentiation, particularly in neuronal and glial cell development. This article synthesizes various research findings and case studies to elucidate the biological activity of this compound.
This compound exhibits a unique binding profile, selectively activating RARβ while demonstrating low affinity for RARα and RARγ. The dissociation constants () for this compound are 2.5 nM for RARβ, 225 nM for RARα, and 223 nM for RARγ, indicating a significant preference for RARβ over the other subtypes . This selective binding leads to distinct transcriptional responses, where this compound acts as a partial agonist for RARβ, achieving approximately 50% of the transcriptional activity induced by the full agonist TTNPB .
Biological Effects on Cell Differentiation
Research has demonstrated that this compound can influence neuronal differentiation. In studies involving P19 embryonic carcinoma cells, treatment with this compound led to partial neuronal differentiation, characterized by the expression of markers associated with neuronal maturation. However, the efficiency of neurogenesis induced by this compound was lower compared to other retinoids like all-trans retinoic acid (ATRA) . Specifically, only 32% of treated cells expressed TUJ1, a pan-neuronal marker, indicating that while this compound promotes differentiation, it does so less effectively than ATRA .
Table: Comparative Efficacy of Retinoids on Neuronal Differentiation
Compound | % TUJ1+ Cells | Remarks |
---|---|---|
ATRA | 88.5 ± 2.5 | High efficiency in inducing neurogenesis |
This compound | 32.0 ± 0.2 | Partial agonist; lower efficiency |
BMS753 | 63.1 ± 1.0 | Moderate efficacy |
Synergistic Effects with Other Agonists
Recent studies have explored the synergistic effects of combining this compound with other retinoid agonists such as BMS961 (an RARγ-selective agonist). The combination has been shown to enhance neuronal maturation and promote the expression of both neuronal and glial markers significantly more than either compound alone . This suggests that while this compound is effective in promoting differentiation, its full potential may be realized when used in conjunction with other selective agonists.
Case Studies
- P19 Stem Cell Differentiation : In one study, P19 stem cells treated with a combination of this compound and BMS961 exhibited enhanced differentiation into both neurons and glial cells compared to single-agent treatments. The presence of specific markers indicated successful maturation into specialized cell types .
- Knockout Models : Research utilizing CRISPR/Cas9 technology to create RAR knockout lines revealed that the absence of RARα or RARγ receptors affected the expression levels of remaining receptors and their responsiveness to this compound treatment. Notably, treating Rara(-/-) mutants with both this compound and BMS961 resulted in significant restoration of neuronal marker expression .
Properties
Molecular Formula |
C27H23ClO2 |
---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
3-chloro-4-[(E)-2-(5,5-dimethyl-8-phenyl-6H-naphthalen-2-yl)ethenyl]benzoic acid |
InChI |
InChI=1S/C27H23ClO2/c1-27(2)15-14-22(19-6-4-3-5-7-19)23-16-18(9-13-24(23)27)8-10-20-11-12-21(26(29)30)17-25(20)28/h3-14,16-17H,15H2,1-2H3,(H,29,30)/b10-8+ |
InChI Key |
FRTYVAKGTFXRNY-CSKARUKUSA-N |
SMILES |
CC1(CC=C(C2=C1C=CC(=C2)C=CC3=C(C=C(C=C3)C(=O)O)Cl)C4=CC=CC=C4)C |
Isomeric SMILES |
CC1(CC=C(C2=C1C=CC(=C2)/C=C/C3=C(C=C(C=C3)C(=O)O)Cl)C4=CC=CC=C4)C |
Canonical SMILES |
CC1(CC=C(C2=C1C=CC(=C2)C=CC3=C(C=C(C=C3)C(=O)O)Cl)C4=CC=CC=C4)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS641; BMS-641; BMS 641; BMS209641; BMS-209641 BMS 209641; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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